molecular formula C14H14O2 B8582457 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol

Cat. No.: B8582457
M. Wt: 214.26 g/mol
InChI Key: UAVWARVMTGUXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is an organic compound characterized by the presence of two hydroxy-1-butynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with 4-hydroxy-1-butyne under specific conditions. The reaction typically requires a palladium catalyst and a base such as triethylamine in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxy-1-butynyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The benzene ring provides a stable aromatic framework that can undergo various chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is unique due to the presence of hydroxy-1-butynyl groups, which impart distinct chemical and physical properties compared to other dihydroxybenzenes. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-[4-(4-hydroxybut-1-ynyl)phenyl]but-3-yn-1-ol

InChI

InChI=1S/C14H14O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,3-4,11-12H2

InChI Key

UAVWARVMTGUXDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 16.5 g of p-diiodobenzene and 8.0 g of 3-butyn-1-ol were dissolved in 200 ml of triethylamine, 0.35 g of bis(triphenylphosphine)palladium (II) chloride and 0.19 g of cuprous iodide were added thereto, and the reaction mixture was stirred under nitrogen gas flow at a room temperature for 3 hours. After the reaction was completed, an insoluble matter was filtered off and the filtrate was evaporated under a reduced pressure. To the residue was added a small amount of ethyl acetate, which was then evaporated under a reduced pressure. To the residue was added water, and the mixture was extracted with 100 ml of ethyl acetate. The extract was washed with a saturated sodium chloride aqueous solution and dried over magnesium sulfate. On the other hand the insoluble matter obtained above was acidified with 1N HCl and extracted with 100 ml of ethyl acetate, and the extract was washed with a saturated sodium chloride aqueous solution and dried over magnesium sulfate. This ethyl acetate layer was combined with the ethyl acetate layer obtained above, and the mixture was evaporated under a reduced pressure to obtain 10.2 g of 1,4-bis(4-hydroxy-1-butynyl)benzene as a yellow residue.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
0.35 g
Type
catalyst
Reaction Step Three

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